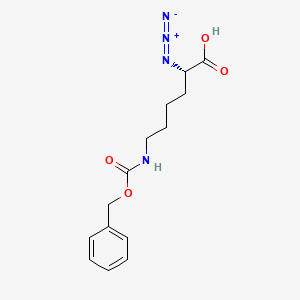

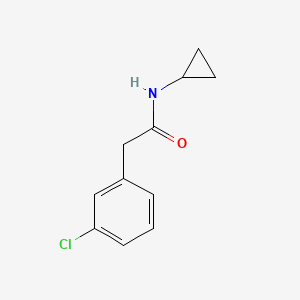

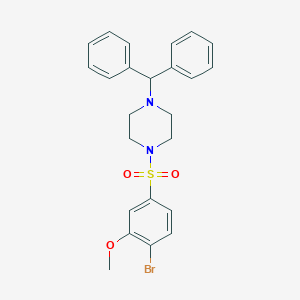

![molecular formula C22H26N2O3S B2537189 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide CAS No. 941971-52-4](/img/structure/B2537189.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) has been described in the literature . These compounds were designed, prepared, and screened for antibacterial activity . The synthesis involved combining the two privileged structures, BS and THQ, which are known to be active .Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide” are not detailed in the retrieved sources, the compound is noted for its potential in various applications due to its unique properties and structure.科学的研究の応用

Anticancer and Radioprotective Agents

Research has demonstrated the synthesis of novel quinoline derivatives using benzenesulfonyl-related compounds, showing promising anticancer and radioprotective activities. For instance, Ghorab et al. (2008) reported the synthesis of novel 4-(quinolin-1-yl) benzenesulfonamide derivatives with significant in vitro anticancer activity against several cancer cell lines, comparing favorably with doxorubicin, a reference drug. Some of these compounds also exhibited radioprotective activity in vivo against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Molecular Targets for Antitumor Activity

Another study by Chew et al. (2006) elucidated the mechanism of antitumor action for certain heteroaromatic quinols, including those related to the benzenesulfonyl moiety. These compounds were found to induce apoptosis in various carcinoma cell lines and in tumor xenografts through mechanisms that include the modulation of glutathione levels, suggesting a complex interplay with cellular antioxidant systems. The study also identified potential cellular protein targets, such as beta-tubulin, heat shock protein 60, and peroxiredoxin 1, which may contribute to the compounds' proapoptotic and antiproliferative effects (Chew, Matthews, Zhang, McCarroll, Hagen, Stevens, Westwell, & Bradshaw, 2006).

Novel Synthesis Approaches and Chemical Reactions

Studies have also focused on the chemical synthesis and reactions of related compounds, offering insights into new methodologies for creating derivatives with potential therapeutic applications. For example, research on the activation of quinoline and isoquinoline by strong acids has paved the way for the synthesis of their tetrahydro derivatives, which could have further implications for designing new anticancer agents (Koltunov, Prakash, Rasul, & Olah, 2007).

作用機序

Target of Action

The primary target of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound acts as an inhibitor of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome is controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . The compound interferes with this process, thereby inhibiting the activation of the NLRP3 inflammasome .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects several biochemical pathways. The NLRP3 inflammasome is involved in the production of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . By inhibiting the NLRP3 inflammasome, the compound reduces the production of these factors .

Result of Action

The inhibition of the NLRP3 inflammasome by N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide results in a decrease in the production of proinflammatory factors and neurotoxic mediators . This can contribute to a reduction in neuronal cell death and injuries , making it a potential therapeutic strategy for neuroinflammatory diseases .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16-17H,1,3-4,7-10,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNUXPDIVVYDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

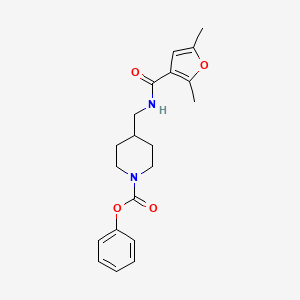

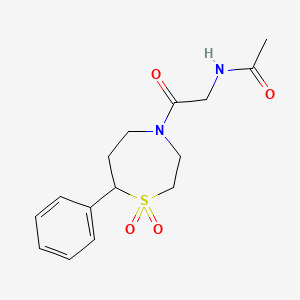

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)

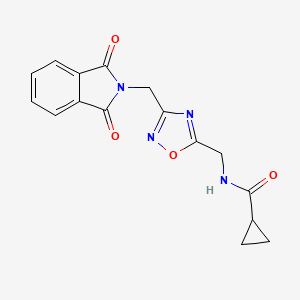

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

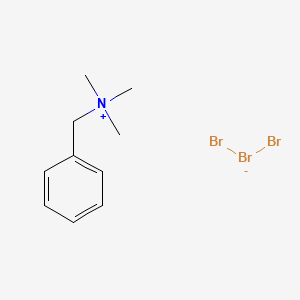

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)